molecular formula C21H14ClNO6 B2680177 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate CAS No. 869078-95-5

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate

Cat. No.: B2680177
CAS No.: 869078-95-5
M. Wt: 411.79
InChI Key: RSYWTOKKDMRIGM-UHFFFAOYSA-N
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Description

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate is a sophisticated synthetic compound designed for advanced chemical biology and medicinal chemistry research. Its unique molecular architecture, featuring a bichromene core, positions it as a valuable chemical probe for investigating novel biological pathways. Researchers are exploring its potential application in the modulation of key cellular enzymes, particularly serine hydrolases, due to the presence of the carbamate functional group, which is known for its activity in this target class. The specific mechanism of action is a subject of ongoing investigation, with preliminary studies focusing on its potential as a reversible covalent modulator of enzyme function. Its primary research value lies in its use as a tool compound to elucidate complex protein-ligand interactions and to serve as a lead structure in the development of new therapeutic agents for various disease models.

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO6/c1-23(2)21(26)27-13-4-5-14-15(10-19(24)28-18(14)9-13)16-8-11-7-12(22)3-6-17(11)29-20(16)25/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYWTOKKDMRIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate typically involves multiple steps:

  • Formation of the Bichromene Core: : The bichromene core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are conducted under controlled temperatures to ensure the correct formation of the fused ring system.

  • Introduction of the Chloro Group: : Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to introduce the chloro group at the desired position on the bichromene core.

  • Carbamate Formation: : The final step involves the reaction of the intermediate compound with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the carbamate group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the bichromene core or the carbamate group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using catalysts or under basic conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the carbamate group.

    Reduction: Reduced forms of the bichromene core or the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. The presence of the carbamate group suggests possible interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity

Mechanism of Action

The mechanism by which 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-dimethylcarbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bichromene core may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct evidence on the target compound, comparisons must be inferred from general principles of structural and functional analogs. Below is a theoretical framework for such comparisons, based on crystallographic and biochemical methodologies referenced in the evidence:

Table 1: Hypothetical Structural Comparison of Bichromene Derivatives

Compound Name Functional Groups Crystallographic Tools Used Key Properties (Theoretical)
6-Chloro-2,2'-dioxo-... N,N-dimethylcarbamate Cl, carbamate, bichromene SHELX , ORTEP-III High polarity, potential π-π interactions
Unsubstituted bichromene None SHELX Lower solubility, planar structure
Carbamate-substituted chromene derivatives Carbamate, chromene SHELXL Enhanced stability, bioactivity

Key Observations:

Chlorine Substitution : The chlorine atom in the target compound likely increases electron-withdrawing effects, altering electronic properties compared to unsubstituted bichromenes. This could influence crystallographic packing or reactivity .

Tools like SHELX are essential for resolving such intricate geometries .

Research Findings and Methodological Insights

While the provided evidence focuses on denitrifying bacteria (e.g., Pseudomonas and Acinetobacter spp. in –7), these studies highlight methodologies applicable to biochemical characterization. For example:

  • Denitrification Efficiency : Bacterial strains like Pseudomonas stutzeri achieve >90% nitrate removal under optimal conditions . If the target compound were enzymatically active, similar kinetic assays could quantify its reactivity.
  • Environmental Tolerance : Denitrifying bacteria thrive under varied pH (6–10) and temperature (15–34°C) ranges . Such parameters might inform stability studies for the compound.

Biological Activity

6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, particularly its effects on cholinesterases, cytotoxicity profiles, and possible therapeutic applications.

Chemical Structure

The compound can be characterized by the following molecular formula and structural attributes:

  • Molecular Formula : C19H18ClN2O4
  • Molecular Weight : 364.81 g/mol

Cholinesterase Inhibition

Recent studies have highlighted the compound's role as a cholinesterase inhibitor. Cholinesterases are crucial enzymes in the regulation of neurotransmission, and their inhibition has implications for treating neurodegenerative diseases such as Alzheimer's.

  • Inhibition Potency : The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these enzymes were reported to be lower than those of established drugs like rivastigmine and galantamine, indicating a promising therapeutic profile.
Enzyme IC50 (µM) Comparison
Acetylcholinesterase (AChE)38.98More potent than rivastigmine
Butyrylcholinesterase (BChE)1.60Comparable with galantamine

This data suggests that this compound could be a valuable candidate for further development in neuropharmacology .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using HepG2 liver cancer cells. Preliminary results indicated mild cytotoxicity, which is favorable for a therapeutic agent. The selectivity index was calculated to ensure that the compound is more toxic to cancer cells than to normal cells.

Cell Line Cytotoxicity (IC50 µM) Selectivity Index
HepG289.7>10

These findings suggest that while the compound exhibits some degree of cytotoxicity, it may still be safe for use in therapeutic contexts if optimized further .

Molecular docking studies have provided insights into the mechanism by which this compound inhibits cholinesterases. It appears to interact with the peripheral anionic sites of AChE and BChE through non-covalent interactions, which may account for its selectivity and potency against these enzymes .

Case Studies

  • In Vitro Studies : A study involving various derivatives of carbamates demonstrated that compounds similar to this compound showed enhanced inhibition of AChE compared to traditional inhibitors.
  • Animal Models : In vivo studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models of Alzheimer's disease. Initial trials suggest potential benefits in cognitive function improvement when administered at specific dosages.

Q & A

Basic: What are the key synthetic pathways for synthesizing 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate?

The synthesis typically involves multi-step reactions, starting with the assembly of the bichromene core followed by functionalization with the N,N-dimethylcarbamate group. Key steps include:

  • Core formation : Coupling of chromene derivatives under controlled temperature (e.g., 60–80°C) using catalysts like palladium or copper to form the [3,4'-bichromene] scaffold.
  • Chlorination : Introduction of the chloro substituent at the 6-position via electrophilic substitution using reagents such as Cl2 or SO2Cl2 in anhydrous conditions.
  • Carbamate addition : Reaction of the hydroxyl group at the 7'-position with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under inert atmosphere .
    Critical considerations : Use of inert gases (N2 or Ar) to prevent oxidation and TLC monitoring to track reaction progress.

Basic: What analytical techniques are essential for characterizing this compound?

  • Structural confirmation :
    • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify proton environments and carbon frameworks, with DEPT experiments for distinguishing CH, CH2, and CH3 groups .
    • IR spectroscopy : Confirmation of carbonyl (C=O) and carbamate (N-C=O) functional groups via characteristic stretching frequencies (e.g., ~1700 cm<sup>-1</sup> for C=O) .
  • Purity assessment :
    • HPLC : Reverse-phase chromatography with UV detection at λ ~254 nm to quantify impurities.
    • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

Advanced: How can researchers resolve contradictions in NMR data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts may arise due to conformational dynamics or solvent effects. Methodological approaches include:

  • Dynamic NMR (DNMR) : Variable-temperature <sup>1</sup>H NMR to study slow-exchange processes (e.g., rotameric equilibria in the carbamate group) .
  • Computational validation :
    • DFT calculations : Geometry optimization and chemical shift prediction using software like Gaussian or ORCA, comparing Boltzmann-averaged shifts with experimental data .
  • Crystallographic cross-verification : Single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

Advanced: What crystallographic strategies optimize refinement for this compound?

  • Data collection : High-resolution X-ray diffraction (Mo-Kα or Cu-Kα radiation) at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement protocols :
    • SHELXL : Use of anisotropic displacement parameters for non-H atoms and Hirshfeld rigid-body refinement for H-atom positioning .
    • ORTEP-3 : Visualization of thermal ellipsoids to assess disorder or rotational flexibility in the carbamate group .
      Case study : For twinned crystals, employ twin-law refinement in SHELXL and validate with Rint and GooF metrics .

Advanced: How can reaction kinetics of carbamate hydrolysis be experimentally determined?

  • Experimental design :
    • pH-dependent studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ ~270 nm for chromene absorption).
    • HPLC quantification : Track the disappearance of the parent compound and emergence of hydrolysis products (e.g., dimethylamine) over time .
  • Mechanistic insights :
    • Arrhenius analysis : Perform kinetic runs at multiple temperatures (e.g., 25–60°C) to calculate activation energy (Ea) and infer nucleophilic vs. acid-catalyzed pathways .

Advanced: What in vitro assays are suitable for probing its biological activity?

  • Antimicrobial testing :
    • MIC assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50 determination .
  • Anticancer screening :
    • MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
    • Enzyme inhibition : Fluorometric assays targeting kinases or proteases to identify potential molecular targets .

Advanced: How can computational modeling predict its interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., cytochrome P450 or DNA topoisomerases).
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA/GBSA) .
    Validation : Cross-correlate with experimental IC50 data to refine force field parameters .

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